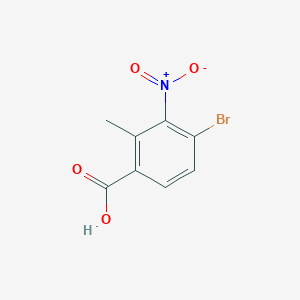
4-Bromo-2-methyl-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-3-nitrobenzoic acid is an aromatic compound with a bromine, methyl, and nitro group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-methyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving nitration, bromination, and carboxylation reactions. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom at the desired position . The reaction conditions typically involve the use of fuming nitric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nitration: Fuming nitric acid, sulfuric acid as a catalyst.
Bromination: Bromine, N-bromosuccinimide (NBS), often in the presence of a radical initiator.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Major Products Formed
Reduction: 4-Amino-2-methyl-3-nitrobenzoic acid.
Nucleophilic substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-3-nitrobenzoic acid depends on the specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The nitro group can undergo reduction or substitution, while the bromine atom can be replaced by other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
4-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the benzoic acid core. This combination of substituents provides distinct reactivity and potential for diverse applications in synthesis and materials science .
Propiedades
Fórmula molecular |
C8H6BrNO4 |
|---|---|
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Clave InChI |
MXZFUBKSBUDBHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




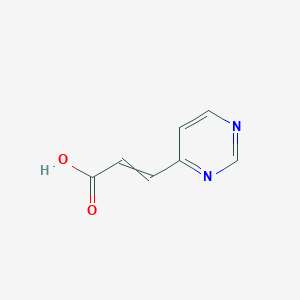

![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)
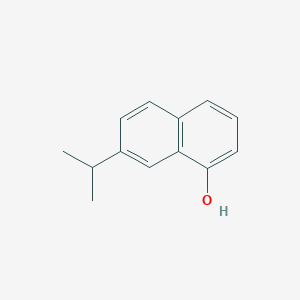
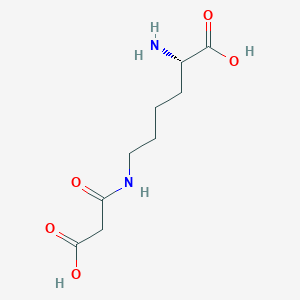
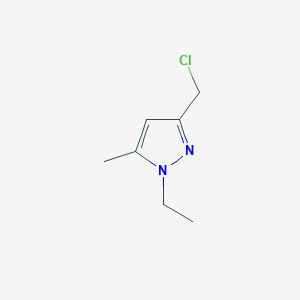
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
![2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720403.png)

![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)
